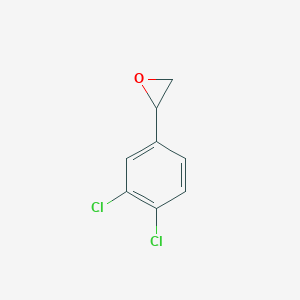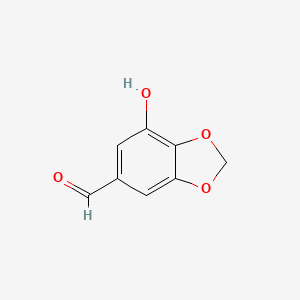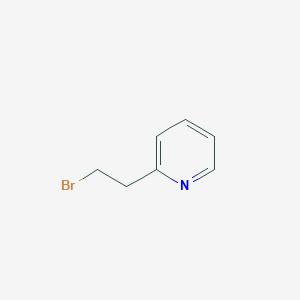
(+)-Santolina alcohol
概要
説明
(+)-Santolina alcohol is a naturally occurring monoterpenoid alcohol found in the essential oils of various aromatic plants, particularly those belonging to the genus Santolina. This compound is known for its pleasant fragrance and is often used in perfumery and aromatherapy. Its chemical structure consists of a hydroxyl group (-OH) attached to a monoterpene backbone, which contributes to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
Hydrolysis of Halides: One common method for synthesizing (+)-Santolina alcohol involves the hydrolysis of corresponding halides. For example, the reaction of an alkyl halide with an aqueous solution of an alkali hydroxide can yield the desired alcohol through a nucleophilic substitution mechanism.
Hydration of Alkenes: Direct hydration of alkenes in the presence of a catalyst can also produce this compound. This method involves the addition of water to the alkene, followed by hydrolysis.
Grignard Synthesis: The reaction of Grignard reagents with suitable carbonyl compounds can produce this compound. This method is versatile and can be used to synthesize primary, secondary, and tertiary alcohols depending on the choice of carbonyl compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the extraction of essential oils from plants of the genus Santolina. The essential oils are then subjected to fractional distillation to isolate the desired alcohol. Additionally, synthetic methods such as the hydration of alkenes and Grignard synthesis are employed on a larger scale to meet commercial demands.
化学反応の分析
Types of Reactions
Oxidation: (+)-Santolina alcohol can undergo oxidation reactions to form aldehydes and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form corresponding alkanes using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, treatment with hydrogen halides can produce alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrogen halides, phosphorus tribromide.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
科学的研究の応用
(+)-Santolina alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various complex organic compounds.
Biology: The compound is studied for its potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: this compound is used in the production of fragrances, flavors, and cosmetics due to its pleasant aroma.
作用機序
The mechanism by which (+)-Santolina alcohol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may involve the modulation of inflammatory mediators and signaling pathways.
類似化合物との比較
(+)-Santolina alcohol can be compared with other similar monoterpenoid alcohols such as:
Linalool: Found in lavender and other aromatic plants, linalool shares a similar structure and is also used in perfumery and aromatherapy.
Geraniol: Present in rose oil and citronella oil, geraniol has a similar hydroxyl group attached to a monoterpene backbone and is used in fragrances and insect repellents.
Menthol: Known for its cooling sensation, menthol is another monoterpenoid alcohol with applications in medicinal and cosmetic products.
The uniqueness of this compound lies in its specific fragrance profile and its potential therapeutic properties, which distinguish it from other similar compounds.
特性
IUPAC Name |
(3S)-3-ethenyl-2,5-dimethylhex-4-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-6-9(7-8(2)3)10(4,5)11/h6-7,9,11H,1H2,2-5H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGLVEFPXSKNBN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(C=C)C(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H](C=C)C(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80487451 | |
| Record name | (+)-Santolina alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80487451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35671-15-9 | |
| Record name | (+)-Santolina alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80487451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















